molecular formula C₁₁H₉Cl₂CuN₃O₂S B1144994 Akt Inhibitor XI CAS No. 779-59-3

Akt Inhibitor XI

Cat. No.: B1144994
CAS No.: 779-59-3
M. Wt: 381.73
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.92 (s, 1H, CH=N)
  • δ 8.35 (d, J = 8.4 Hz, 1H, chromone H-5)
  • δ 7.85–7.45 (m, 3H, chromone H-2, H-6, H-7)
  • δ 6.95 (s, 2H, NH₂)

¹³C NMR confirms the presence of key functional groups:

  • 178.9 ppm (C=O of chromone)
  • 162.4 ppm (C=S)
  • 148.2 ppm (CH=N)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
1605 ν(C=N) stretching
1580 ν(C=C) aromatic
1250 ν(C=S) stretching
750 δ(Cu–Cl) bending

The absence of ν(N–H) above 3200 cm⁻¹ confirms deprotonation of the thiosemicarbazone upon copper coordination .

UV-Vis Spectroscopy

  • λₘₐₓ (DMSO): 273 nm (π→π* transition of chromone), 308 nm (charge transfer from S→Cu)
  • Molar absorptivity (ε): 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 308 nm, indicative of strong metal-ligand interactions

Properties

CAS No.

779-59-3

Molecular Formula

C₁₁H₉Cl₂CuN₃O₂S

Molecular Weight

381.73

Synonyms

(SP-4-3)-Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide-κN2,κS]-copper;  FPA-124

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₁H₉Cl₂CuN₃O₂S
  • Molecular Weight : 381.73 g/mol
  • Solubility : 0.1 mg/mL in DMSO
  • Storage : -20°C .

Mechanistic Role :

  • Blocks Akt activation without affecting upstream PI3K activity, distinguishing it from pan-PI3K inhibitors like LY294002 .
  • At 600 nM, it significantly inhibits transendothelial cholesterol transport in endothelial cells, highlighting its role in lipid metabolism and vascular biology .
  • Modulates epithelial-mesenchymal transition (EMT) and cell migration in developmental contexts, as shown in endocardial cushion studies .

Comparison with Similar Compounds

Akt Inhibitor XI vs. Akt Inhibitor VIII

Parameter This compound Akt Inhibitor VIII
Target Specificity Selective for Akt isoforms Broad-spectrum Akt inhibition
Cellular Context Effective in endothelial and developmental models Used in neuronal protection studies (e.g., RGC-5 cells)
Dose-Dependent Effects 600 nM in cholesterol transport assays 1–10 μM required for blocking GA-mediated protection in oxidative stress models
Structural Features Copper-thiosemicarbazone complex Not disclosed in available evidence


Key Findings :

  • This compound demonstrates higher potency at lower concentrations in endothelial models compared to Akt Inhibitor VIII in neuronal systems.
  • Structural uniqueness (copper complex) may confer distinct binding kinetics and off-target profiles .

This compound vs. LY294002 (PI3K Inhibitor)

Parameter This compound LY294002
Primary Target Akt PI3K (upstream of Akt)
Mechanistic Impact Spares PI3K activity, allowing isolation of Akt effects Broadly inhibits PI3K, affecting multiple downstream pathways
Functional Outcomes Reduces transendothelial cholesterol transport without altering PI3K phosphorylation Blocks both PI3K and Akt phosphorylation, with wider metabolic consequences
Therapeutic Utility Suitable for studying Akt-specific roles in lipid metabolism Used in pan-PI3K/Akt pathway inhibition contexts

Key Findings :

  • This compound’s specificity makes it preferable for dissecting Akt-specific signaling, whereas LY294002 is broader but less selective .

This compound vs. Other PI3K/Akt Pathway Inhibitors

  • MK-2206 (clinical-stage Akt inhibitor): Unlike this compound, MK-2206 is allosteric and shows phase-dependent efficacy in cancer trials, suggesting context-dependent advantages .
  • Triciribine: Inhibits Akt phosphorylation but with reported toxicity in normal cells, whereas this compound’s copper-based structure may offer a different safety profile .

Preparation Methods

Reaction of 3-Formylchromone with Thiosemicarbazide

The thiosemicarbazone ligand is synthesized by condensing 3-formylchromone with thiosemicarbazide. Key steps include:

  • Reactants : 3-Formylchromone (1.2 molar equivalents) and thiosemicarbazide (1 molar equivalent).

  • Catalyst : Zinc perchlorate (5 mg per 0.15 mmol reaction) enhances reaction efficiency.

  • Solvent : Anhydrous methanol under reflux conditions.

  • Reaction Time : 5–24 hours at room temperature or under reflux.

  • Yield : 60–80% after purification via recrystallization.

Mechanism : The aldehyde group of 3-formylchromone reacts with the hydrazine group of thiosemicarbazide, forming a Schiff base (C=N bond). Zinc perchlorate facilitates imine formation by acting as a Lewis acid.

Complexation with Copper(II) Chloride

Formation of the Copper Complex

The thiosemicarbazone ligand is complexed with CuCl₂ to form this compound:

  • Reactants : Thiosemicarbazone ligand (1 molar equivalent) and CuCl₂·2H₂O (1.1 molar equivalents).

  • Solvent : Methanol or methanol-chloroform mixtures.

  • Conditions : Stirring at room temperature for 4–6 hours.

  • Yield : 50–70% after filtration and washing with petroleum ether.

Key Interaction : The thiolic sulfur and pyrazole nitrogen atoms of the ligand coordinate with Cu(II), forming a square planar complex.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol-chloroform mixtures yield reddish-orange crystals.

  • Chromatography : Silica gel column chromatography (chloroform:ethyl acetate, 1:1) is optional for higher purity.

Analytical Data

PropertyDataSource
Melting Point 221–235°C
IR (ν, cm⁻¹) 1645 (C=O), 751 (C-S), 1440 (C=N)
¹H NMR (δ, ppm) 13.32–13.63 (N-H), 6.60–7.61 (Ar-H)
ESI-MS (m/z) [M + Na]⁺ = 350.43

X-ray Crystallography : Confirms square planar geometry with Cu(II) coordinated to S and N atoms (bond lengths: Cu-S = 2.28 Å, Cu-N = 2.07 Å).

Comparative Analysis of Synthetic Routes

ParameterMethod A (Zinc Perchlorate)Method B (Direct Complexation)
Catalyst Zn(ClO₄)₂None
Reaction Time 24 hours6 hours
Yield (Ligand) 71–80%60–70%
Purity >95% (HPLC)>90% (Elemental Analysis)

Advantages of Method A : Higher ligand yield due to catalytic acceleration.
Advantages of Method B : Simpler protocol with fewer purification steps.

Key Research Findings

  • Catalyst Impact : Zinc perchlorate reduces reaction time by 50% compared to uncatalyzed routes.

  • Solvent Choice : Methanol ensures solubility of both ligand and CuCl₂, minimizing side products.

  • Stoichiometry : A 1:1 ligand-to-Cu ratio prevents Cu(OH)₂ precipitation.

  • Stability : The complex is stable in DMSO and PBS buffers for >48 hours.

Challenges and Optimization Strategies

  • Challenge 1 : Ligand degradation under prolonged heating.
    Solution : Use inert atmosphere (N₂) during reflux.

  • Challenge 2 : Copper(II) reduction to Cu(I).
    Solution : Add 1% acetic acid to stabilize Cu(II) .

Q & A

Q. How to contextualize findings within existing literature on Akt signaling?

  • Literature Synthesis :
  • Compare results with pan-Akt inhibitors (e.g., GSK690693) and isoform-selective agents .
  • Use databases like PubMed and COSMIC to identify mutation-specific responses (e.g., PTEN-null vs. wild-type models) .

Tables for Quick Reference

Table 1 : Key Properties of this compound vs. Other Inhibitors

PropertyThis compoundAllosteric Inhibitors (e.g., MK-2206)
Target DomainPH + KinasePH Domain
IC50 Range10–34 µM5–10 nM
Off-Target RisksSYK, PI3KMinimal
Clinical StagePreclinicalPhase II/III

Table 2 : Common Pitfalls and Mitigation Strategies in Akt Studies

PitfallMitigation Strategy
Off-target pathway activationCo-treatment with compensatory pathway inhibitors
Overinterpretation of in vitro dataValidate in 3D organoid or in vivo models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.